molecular formula C12H12O2 B15294590 1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid

1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid

Cat. No.: B15294590
M. Wt: 188.22 g/mol
InChI Key: AWWXSTIYTQPTJA-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety

Preparation Methods

The synthesis of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Spirocyclization: The cyclopropane ring is then fused to an indene moiety through a spirocyclization reaction. This step often requires the use of a catalyst to facilitate the formation of the spirocyclic structure.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including the reaction of the spirocyclic intermediate with carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indene moiety or the cyclopropane ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing biologically active molecules.

    Materials Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials, such as polymers and nanomaterials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1’,3’-Dihydrospiro[cyclopropane-1,2’-indene]-2-carboxylic acid lies in its combination of the spirocyclic structure with a carboxylic acid group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-11(14)10-7-12(10)5-8-3-1-2-4-9(8)6-12/h1-4,10H,5-7H2,(H,13,14)

InChI Key

AWWXSTIYTQPTJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

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